An In-depth Technical Guide on the Crystal Structure and Absolute Configuration of (R)-2-amino-2-(furan-2-yl)ethanol
An In-depth Technical Guide on the Crystal Structure and Absolute Configuration of (R)-2-amino-2-(furan-2-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural analysis, and absolute configuration determination of (R)-2-amino-2-(furan-2-yl)ethanol, a chiral amino alcohol of interest to researchers, scientists, and drug development professionals. In the absence of a publicly available crystal structure, this guide details a robust chemoenzymatic synthesis pathway and outlines a definitive method for determining the absolute configuration using Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with Density Functional Theory (DFT) calculations. This document serves as a vital resource, offering both theoretical grounding and practical, field-proven methodologies for the characterization of this and similar chiral molecules.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are fundamental structural motifs found in a vast array of natural products and synthetic compounds with significant biological activity. Their presence is crucial in the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its efficacy and safety profile. The furan moiety, a five-membered aromatic heterocycle, is also a common feature in many biologically active compounds. The combination of a chiral amino alcohol and a furan ring in (R)-2-amino-2-(furan-2-yl)ethanol makes it a valuable building block for the synthesis of novel therapeutic agents and other functional materials.
The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical parameter that governs molecular interactions. Therefore, unambiguous determination of the absolute configuration of chiral molecules like (R)-2-amino-2-(furan-2-yl)ethanol is a cornerstone of modern drug discovery and development.
Synthesis and Chiral Resolution
The synthesis of 2-amino-2-(furan-2-yl)ethanol can be achieved through a multi-step process starting from 2-acetylfuran. Following the synthesis of the racemic mixture, chiral resolution is necessary to isolate the desired (R)-enantiomer.
Synthesis of Racemic 2-amino-2-(furan-2-yl)ethanol
A viable synthetic route to the racemic compound involves the formation of an amino ketone intermediate followed by reduction. A process for preparing 2-(2-furyl)ethanolamine has been described, which provides a solid foundation for obtaining the racemic mixture[1].
Experimental Protocol: Synthesis of Racemic 2-amino-2-(furan-2-yl)ethanol
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Chlorination of 2-Acetylfuran: 2-Acetylfuran is chlorinated to produce 2-chloroacetylfuran.
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Formation of the Hexamethylenetetraamine (HMTA) Salt: The resulting 2-chloroacetylfuran is reacted with hexamethylenetetraamine to form the corresponding HMTA salt.
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Hydrolysis to the Amino Ketone Hydrochloride: The HMTA salt is then hydrolyzed with hydrochloric acid in an alcoholic solution to yield 2-amino-2-(furan-2-yl)ethanone hydrochloride.
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Reduction to the Amino Alcohol: The amino ketone hydrochloride is subsequently reduced using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation with Raney® Nickel, to afford racemic 2-amino-2-(furan-2-yl)ethanol[1].
Caption: Synthetic pathway to racemic 2-amino-2-(furan-2-yl)ethanol.
Chiral Resolution of Racemic 2-amino-2-(furan-2-yl)ethanol
The separation of the enantiomers can be achieved through several methods, with enzymatic resolution being a highly efficient and selective approach.
Experimental Protocol: Enzymatic Chiral Resolution
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Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CAL-B), is selected for its ability to selectively acylate one enantiomer of the amino alcohol.
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Acylation Reaction: The racemic 2-amino-2-(furan-2-yl)ethanol is dissolved in an appropriate organic solvent, and an acyl donor (e.g., ethyl acetate) is added. The lipase is then introduced to catalyze the enantioselective acylation.
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Separation: The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-2-amino-2-(furan-2-yl)ethanol. These can be separated using standard chromatographic techniques, such as column chromatography.
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Hydrolysis (Optional): If the (S)-enantiomer is also desired, the acylated product can be hydrolyzed to yield (S)-2-amino-2-(furan-2-yl)ethanol.
Crystal Structure and Molecular Geometry
As of the writing of this guide, a definitive experimental crystal structure for (R)-2-amino-2-(furan-2-yl)ethanol has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, computational modeling provides valuable insights into its likely molecular geometry.
Theoretical Molecular Structure
The molecular structure of (R)-2-amino-2-(furan-2-yl)ethanol consists of a central chiral carbon atom bonded to a hydrogen atom, an amino group, a hydroxymethyl group, and a furan-2-yl group. The furan ring is planar, and the molecule can adopt various conformations due to the rotation around the single bonds.
Table 1: Predicted Molecular Geometry of (R)-2-amino-2-(furan-2-yl)ethanol (DFT B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C(chiral)-C(furan) | 1.52 |
| C(chiral)-C(ethanol) | 1.54 |
| C(chiral)-N | 1.47 |
| C(ethanol)-O | 1.43 |
| Bond Angles (°) ** | |
| C(furan)-C(chiral)-C(ethanol) | 110.5 |
| C(furan)-C(chiral)-N | 111.2 |
| C(ethanol)-C(chiral)-N | 109.8 |
| C(chiral)-C(ethanol)-O | 112.1 |
| Dihedral Angles (°) ** | |
| O-C(ethanol)-C(chiral)-N | 60.5 (gauche) |
Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The combination of experimental VCD spectroscopy and quantum chemical calculations provides a reliable method for assigning the absolute configuration without the need for crystallization[2].
Experimental VCD Measurement
Protocol: VCD Spectroscopy
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Sample Preparation: A solution of the enantiomerically pure (R)-2-amino-2-(furan-2-yl)ethanol is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.
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Data Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
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Solvent Subtraction: The spectrum of the pure solvent is also recorded and subtracted from the sample spectrum to obtain the VCD spectrum of the solute.
Computational VCD Spectra
Protocol: DFT Calculations
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Conformational Search: A thorough conformational search of the (R)-2-amino-2-(furan-2-yl)ethanol molecule is performed using a molecular mechanics force field.
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Geometry Optimization and Frequency Calculation: The low-energy conformers are then subjected to geometry optimization and vibrational frequency calculations at the DFT level (e.g., B3LYP functional with a 6-31G* basis set).
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VCD Intensity Calculation: For each optimized conformer, the VCD intensities are calculated.
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Boltzmann Averaging: The calculated VCD spectra of the individual conformers are averaged according to their Boltzmann populations at the experimental temperature to generate the final theoretical VCD spectrum for the (R)-enantiomer.
Caption: Workflow for absolute configuration determination using VCD.
Comparison and Assignment
The experimental VCD spectrum is compared with the calculated spectrum for the (R)-enantiomer. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration would be assigned as (S).
Conclusion
This technical guide has detailed a comprehensive approach to the synthesis and structural elucidation of (R)-2-amino-2-(furan-2-yl)ethanol. While an experimental crystal structure is not currently available, this guide provides a robust framework for its preparation and the unambiguous determination of its absolute configuration through the powerful combination of VCD spectroscopy and DFT calculations. The methodologies described herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel chiral molecules in the field of drug discovery and materials science.
References
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Process for the preparation of 2-\2-furyl\ ethanol amine. European Patent Office. [Link]
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ABSOLUTE CONFIGURATION BY VCD | BioTools. [Link]
